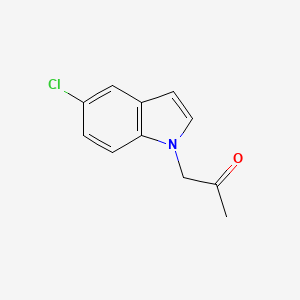
rac-methyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-methyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The structure of this compound includes a quinoline ring system that is partially saturated, making it a tetrahydroquinoline derivative.
Métodos De Preparación
The synthesis of rac-methyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions typically include the use of solvents such as ethanol or methanol, and catalysts like sulfuric acid or sodium hydroxide. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity.
Análisis De Reacciones Químicas
Rac-methyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of fully saturated quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carboxylate group, where reagents like sodium methoxide can replace the ester group with other nucleophiles.
Aplicaciones Científicas De Investigación
Rac-methyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of rac-methyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Rac-methyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate can be compared with other similar compounds, such as:
Rac-methyl (2R,4S)-2-phenylpiperidine-4-carboxylate hydrochloride: This compound has a similar structure but includes a phenyl group instead of a methyl group.
Rac-methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride: This compound features a hydroxyl group, which can significantly alter its chemical properties and biological activities.
Rac-methyl (2R,4S)-2-(trifluoromethyl)piperidine-4-carboxylate: The presence of a trifluoromethyl group in this compound can enhance its stability and lipophilicity.
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
methyl (2S,4R)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-8-7-10(12(14)15-2)9-5-3-4-6-11(9)13-8/h3-6,8,10,13H,7H2,1-2H3/t8-,10+/m0/s1 |
Clave InChI |
HUSNZWYHFRIZPG-WCBMZHEXSA-N |
SMILES isomérico |
C[C@H]1C[C@H](C2=CC=CC=C2N1)C(=O)OC |
SMILES canónico |
CC1CC(C2=CC=CC=C2N1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(Dodecanoyloxy)methyl]-N,N-diethylethanaminium chloride](/img/structure/B8504287.png)






![3-Chloro-4-[(6-methylpyridin-2-yl)methoxy]aniline](/img/structure/B8504361.png)



